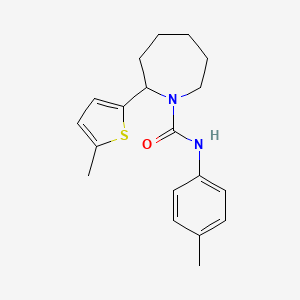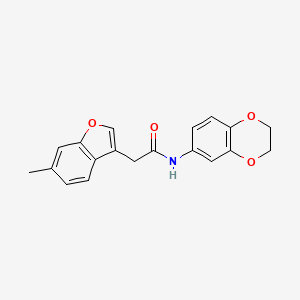
N-ethyl-N-(2-methyl-2-propen-1-yl)-1-(2-phenylethyl)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(2-methyl-2-propen-1-yl)-1-(2-phenylethyl)-4-piperidinamine, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent effects and easy availability. However, its abuse has led to numerous cases of overdose and fatalities, making it a subject of concern for both law enforcement and healthcare professionals.
Mecanismo De Acción
N-ethyl-N-(2-methyl-2-propen-1-yl)-1-(2-phenylethyl)-4-piperidinamine acts on the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception and modulation. It binds to these receptors and activates them, leading to a decrease in pain sensation and an increase in feelings of euphoria and relaxation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It can cause respiratory depression, which can lead to hypoxia and potentially fatal outcomes. It can also cause bradycardia, hypotension, and gastrointestinal disturbances. Long-term use can lead to tolerance, dependence, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-(2-methyl-2-propen-1-yl)-1-(2-phenylethyl)-4-piperidinamine has been used in laboratory experiments to study its pharmacological properties and potential therapeutic applications. Its potency and selectivity for the mu-opioid receptor make it a useful tool for studying opioid receptors and their functions. However, its abuse potential and potential for harm make it a risky substance to work with, and precautions must be taken to ensure the safety of researchers.
Direcciones Futuras
There are several potential directions for future research on N-ethyl-N-(2-methyl-2-propen-1-yl)-1-(2-phenylethyl)-4-piperidinamine. One area of interest is the development of new opioid analgesics that are safer and less addictive than current options. Another area of interest is the study of the long-term effects of this compound use on the brain and body, including its potential for neurotoxicity and other adverse effects. Finally, there is a need for more research on the mechanisms of this compound action and its potential therapeutic applications, particularly in the treatment of anxiety and other psychiatric disorders.
Métodos De Síntesis
N-ethyl-N-(2-methyl-2-propen-1-yl)-1-(2-phenylethyl)-4-piperidinamine is a synthetic compound that can be produced through various chemical reactions. The most common method involves the reaction of 4-chlorobutyryl chloride with N-ethyl-4-piperidone to form N-ethyl-4-(4-chlorobutyryl)piperidine, which is then reacted with 2-phenylethylamine and potassium tert-butoxide to yield this compound.
Aplicaciones Científicas De Investigación
N-ethyl-N-(2-methyl-2-propen-1-yl)-1-(2-phenylethyl)-4-piperidinamine has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been found to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. It has also been shown to have sedative and anxiolytic effects, making it a potential candidate for the treatment of anxiety and other psychiatric disorders.
Propiedades
IUPAC Name |
N-ethyl-N-(2-methylprop-2-enyl)-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-4-21(16-17(2)3)19-11-14-20(15-12-19)13-10-18-8-6-5-7-9-18/h5-9,19H,2,4,10-16H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGHTYFBOUOEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}benzoate oxalate](/img/structure/B5081104.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5081112.png)
![ethyl 4-cyano-3-methyl-5-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5081117.png)
![N-3-isoxazolyl-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5081125.png)

![3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate hydrochloride](/img/structure/B5081131.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5081140.png)

![6-(2-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5081170.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5081177.png)


